

1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone

Cat. No.: B1367800

[Get Quote](#)

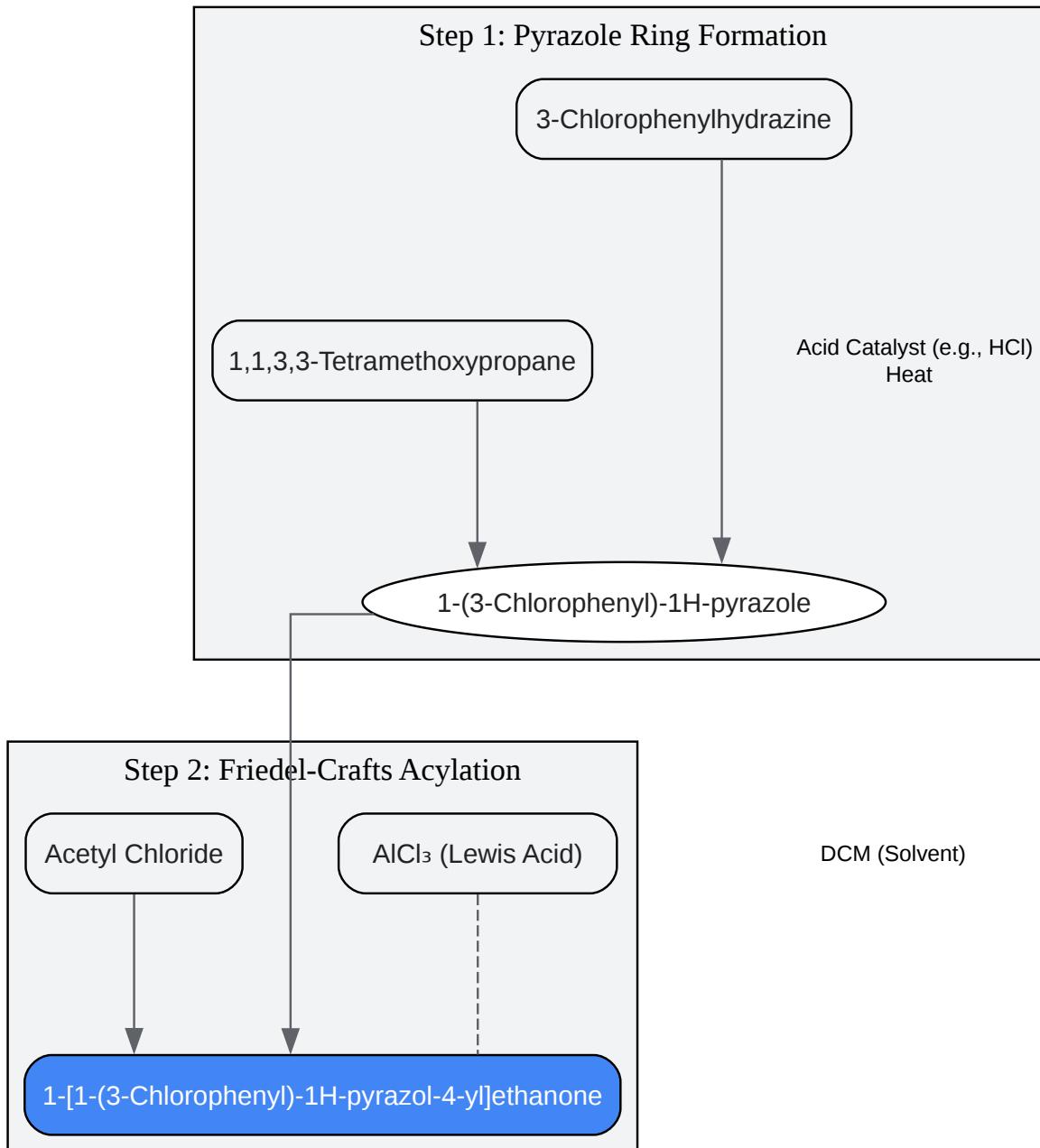
An In-depth Technical Guide to **1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone**: Properties, Synthesis, and Therapeutic Context

This guide provides a comprehensive technical overview of **1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core chemical properties, outlines a robust synthetic strategy, and situates its relevance within the broader context of the diverse biological activities exhibited by pyrazole derivatives.

Core Molecular Identity and Physicochemical Properties

1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms.^{[1][2]} The structure is characterized by a 3-chlorophenyl group attached to the N1 position of the pyrazole ring and an acetyl group (ethanone) at the C4 position. This specific arrangement of substituents dictates its chemical reactivity and potential for biological interactions.

The fundamental properties of the compound are summarized below, providing a baseline for experimental design and application.


Property	Value	Source
CAS Number	925142-81-0	[3] [4] [5]
Molecular Formula	C ₁₁ H ₉ ClN ₂ O	[3]
Molecular Weight	220.65 g/mol	[3]
Physical Form	Solid	
SMILES String	O=C(C)C1=CN(C2=CC=CC(Cl)=C2)N=C1	[3]
InChI Key	ZSSJNSCNNBHHQV-UHFFFAOYSA-N	
LogP	2.89	[4]

Synthesis and Mechanistic Rationale

While specific synthesis data for this exact molecule is not detailed in the provided literature, a robust and logical synthetic route can be designed based on established pyrazole synthesis methodologies. The Knorr pyrazole synthesis and subsequent functionalization represent a common and effective approach. The rationale behind this multi-step process is to first construct the core pyrazole ring and then introduce the desired acetyl group.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available precursors: 3-chlorophenylhydrazine and a suitable three-carbon building block for the pyrazole ring, followed by acylation.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-Chlorophenyl)-1H-pyrazole

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chlorophenylhydrazine hydrochloride (1.0 eq) and ethanol (10 mL/g of hydrazine).
- Addition of Reagents: Add 1,1,3,3-tetramethoxypropane (1.1 eq), a stable precursor to malondialdehyde, to the solution. Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
- Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
 - Causality Insight: The acidic environment facilitates the condensation between the hydrazine and the in-situ generated malondialdehyde. The subsequent intramolecular cyclization and dehydration form the stable aromatic pyrazole ring.
- Work-up and Isolation: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)-1H-pyrazole intermediate.

Step 2: Synthesis of **1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone**

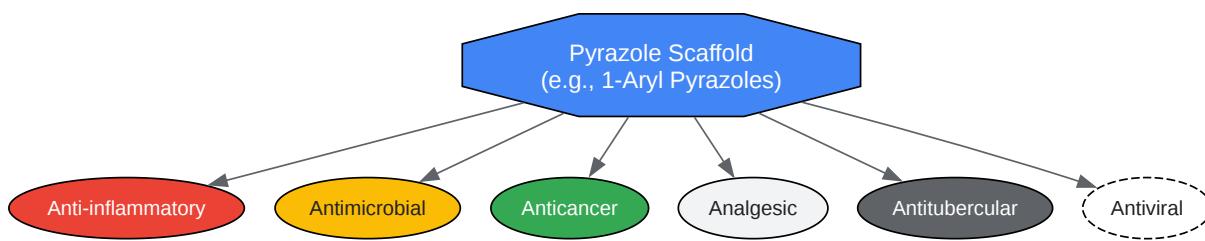
- Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-(3-chlorophenyl)-1H-pyrazole intermediate (1.0 eq) in a dry, non-polar solvent such as dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
- Friedel-Crafts Acylation: Add anhydrous aluminum chloride (AlCl_3 , 1.2 eq) portion-wise, ensuring the temperature remains low. Stir for 15 minutes, then add acetyl chloride (1.1 eq) dropwise via a syringe.
 - Causality Insight: This is a classic Friedel-Crafts acylation. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is typically the most reactive site for such substitutions in N1-substituted pyrazoles. AlCl_3 acts as a Lewis acid to generate the highly electrophilic acylium ion from acetyl chloride.

- Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor by TLC for the disappearance of the starting material.
- Quenching and Purification: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Final Product: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure **1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone**.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. While specific experimental data for this molecule is not available from the search results, the expected outcomes from standard analytical techniques can be predicted based on its structure.

- ^1H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the acetyl protons (a singlet around δ 2.5 ppm), the two pyrazole ring protons (two singlets between δ 7.5-8.5 ppm), and the four aromatic protons of the 3-chlorophenyl ring (multiplets in the δ 7.2-7.8 ppm region).
- ^{13}C NMR Spectroscopy: The carbon NMR would reveal signals for the acetyl carbonyl carbon (~190 ppm), the methyl carbon (~25 ppm), and the various aromatic and heterocyclic carbons in the 110-150 ppm range.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone ($\text{C}=\text{O}$) stretch is expected around $1670\text{-}1690\text{ cm}^{-1}$. Aromatic C-H and C=C stretching vibrations would also be present.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight (220.65 g/mol), with a characteristic isotopic pattern ($[\text{M}+2]^+$ peak at about one-third the intensity of the $[\text{M}]^+$ peak) due to the presence of the chlorine atom.


Reactivity and Potential for Derivatization

The chemical structure of **1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone** offers several sites for further chemical modification, making it a valuable scaffold in drug discovery.

- **Ketone Group:** The acetyl group is a versatile handle for reactions such as reduction to an alcohol, reductive amination to form amines, or condensation reactions (e.g., aldol or Claisen-Schmidt) to build more complex structures.
- **Pyrazole Ring:** While the ring itself is aromatic and relatively stable, the C5 position could potentially be functionalized through lithiation followed by electrophilic quench.
- **Chlorophenyl Ring:** The chlorine atom can be replaced or modified using advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups, allowing for extensive Structure-Activity Relationship (SAR) studies.^{[6][7]}

Biological Context and Therapeutic Potential

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities.^[1] While the specific activity of the title compound is not widely reported, its structural class is associated with significant therapeutic potential.

[Click to download full resolution via product page](#)

Caption: Biological activities associated with the pyrazole core.

- **Anti-inflammatory Activity:** Many pyrazole derivatives have been investigated for their anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes.^[2] The substitution pattern on the N-phenyl ring is crucial for this activity.

- **Antimicrobial and Antifungal Activity:** The pyrazole nucleus is a key component in various agents developed to combat bacterial and fungal infections.[1][8]
- **Anticancer Properties:** Certain pyrazole-containing molecules have shown promise as anticancer agents by interfering with cell proliferation and signaling pathways.[1][9]
- **Antiparasitic Activity:** Notably, 1-aryl-1H-pyrazole derivatives have been identified as promising candidates against parasites like *Trypanosoma cruzi*, with chloro-substituted compounds showing significant trypanocidal activity.[10]

The presence of the 3-chlorophenyl group on the title compound is particularly noteworthy, as halogen substituents are often incorporated into drug candidates to modulate lipophilicity, metabolic stability, and binding affinity to biological targets.[10]

Conclusion

1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone is a well-defined chemical entity with a clear synthetic pathway and significant potential as a building block for drug discovery. Its physicochemical properties are established, and its structure contains multiple functional handles for chemical diversification. Grounded in the rich therapeutic history of the pyrazole scaffold, this compound serves as a valuable starting point for developing novel agents targeting a range of diseases, from inflammatory disorders to infectious diseases and cancer. Further investigation into its specific biological profile is a logical and promising next step for any research program in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [mdpi.com](#) [mdpi.com]

- 3. 1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone - Amerigo Scientific [amerigoscientific.com]
- 4. Hit2Lead | 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone | CAS# 925142-81-0 | MFCD08691478 | BB-4010479 [hit2lead.com]
- 5. 1- 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone DiscoveryCPR 925142-81-0 [sigmaaldrich.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367800#1-1-3-chlorophenyl-1h-pyrazol-4-yl-ethanone-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com